Pirandamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirandamine hydrochloride is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor (SSRI). It was investigated in the 1970s as a potential antidepressant but clinical development was not commenced, and it was never marketed . The compound is structurally related to tandamine, which is a selective norepinephrine reuptake inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pirandamine hydrochloride involves several steps:
- The Reformatsky reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
- The reduction of the ester with lithium aluminium hydride (LiAlH4) gives 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
- Acid-catalyzed dehydration leads to indene-3-ethanol.
- Acid-catalyzed condensation with ethyl acetoacetate then gives the corresponding compound.
- The saponification of the ester to the corresponding acid is followed by the reaction with ethyl chloroformate to give a mixed anhydride.
- Further reaction with dimethylamine leads to the amide, which is then reduced with lithium aluminium hydride to complete the synthesis of pirandamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pirandamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactions.
Biology: Its role as a selective serotonin reuptake inhibitor makes it a subject of interest in neurochemical studies.
Medicine: Although not marketed, its potential as an antidepressant has been explored.
Industry: Limited industrial applications due to its lack of commercialization.
Mechanism of Action
Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Tandamine: A selective norepinephrine reuptake inhibitor structurally related to pirandamine.
Desimipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine.
Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of multiple neurotransmitters, including serotonin and norepinephrine.
Uniqueness
Pirandamine hydrochloride is unique in its selective inhibition of serotonin reuptake without significant effects on norepinephrine reuptake. This specificity distinguishes it from other tricyclic antidepressants, which often have broader mechanisms of action .
Properties
CAS No. |
60218-36-2 |
---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
InChI Key |
OZWMTVPSSFWHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.